molecular formula C14H20N2O2 B7931585 Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7931585
M. Wt: 248.32 g/mol
InChI Key: USBGEPBAMFJQED-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1354007-45-6) is a chiral carbamate derivative featuring an (S)-configured pyrrolidine ring. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 248.33 g/mol . The compound’s structure combines a benzyl ester group, an ethyl carbamate moiety, and a pyrrolidine scaffold, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

benzyl N-ethyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGEPBAMFJQED-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reagents and Their Roles

ReagentRoleSource
L-prolineChiral pyrrolidine precursor
Ethyl chloroformateCarbamoylation agent
Benzyl chloroformateBenzyl ester protection
Triethylamine (TEA)Base for deprotonation

Step-by-Step Synthesis

Formation of the Pyrrolidine Core

The (S)-pyrrolidin-3-ylamine intermediate is synthesized via:

  • Reductive amination of L-proline : L-proline is treated with ammonia and hydrogen gas under catalytic hydrogenation (Pd/C, 50–60°C) to yield (S)-pyrrolidin-3-ylamine.

  • Resolution of racemic mixtures : Chiral column chromatography (Chiralpak® AD-H, hexane/isopropanol) ensures enantiomeric purity (>99% ee).

Carbamoylation with Ethyl Chloroformate

The amine reacts with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C:

(S)-pyrrolidin-3-ylamine + ClCOOEtTEAEthyl-(S)-pyrrolidin-3-yl-carbamic acid chloride\text{(S)-pyrrolidin-3-ylamine + ClCOOEt} \xrightarrow{\text{TEA}} \text{Ethyl-(S)-pyrrolidin-3-yl-carbamic acid chloride}

  • Conditions : 2:1 molar ratio of ethyl chloroformate to amine, 1.2 equiv TEA.

  • Yield : 85–90% after aqueous workup.

Benzyl Ester Protection

The carbamic acid chloride intermediate is esterified with benzyl alcohol:

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid chloride + BnOHTEAEthyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester\text{Ethyl-(S)-pyrrolidin-3-yl-carbamic acid chloride + BnOH} \xrightarrow{\text{TEA}} \text{this compound}

  • Conditions : Benzyl alcohol (1.5 equiv), TEA (2.0 equiv), 0°C to room temperature.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies

Stereochemical Control

  • Asymmetric synthesis : Use of (S)-proline eliminates the need for post-synthetic resolution.

  • Catalytic dynamic kinetic resolution : Palladium catalysts enable racemization-free amination.

Solvent and Temperature Effects

  • Low-temperature carbamoylation (0–5°C) minimizes side reactions like over-alkylation.

  • Anhydrous DCM prevents hydrolysis of the carbamic acid chloride.

Industrial Scalability

  • Continuous flow reactors : Enhance yield (95%) and reduce reaction time (2–3 hours).

  • Green chemistry : Solvent recycling (DCM recovery >90%) and catalyst reuse (Pd/C, 5 cycles).

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (m, 1H, pyrrolidine-H), 5.10 (s, 2H, OCH₂Ph).

    • ¹³C NMR : 156.8 ppm (C=O), 66.5 ppm (OCH₂Ph).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. 249.1701, found 249.1703.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water).

  • Chiral HPLC : >99% ee (Chiralpak® AD-H, hexane/isopropanol).

Table 2: Comparative Yields Across Methods

MethodYield (%)Purity (%)Source
Batch synthesis8598
Continuous flow9599
Catalytic resolution8899

Challenges and Solutions

Hydrolysis of Carbamic Acid Chloride

  • Issue : Sensitivity to moisture leads to hydrolysis.

  • Solution : Rigorous drying of solvents (molecular sieves) and inert atmosphere (N₂).

Byproduct Formation During Esterification

  • Issue : Diethylcarbamate byproducts from excess ethyl chloroformate.

  • Solution : Dropwise addition of ethyl chloroformate and stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

  • Key Difference: Stereochemical configuration significantly impacts biological activity. For instance, (S)-isomers often exhibit higher enzyme-binding affinity due to spatial compatibility with chiral active sites .

Functional Group Modifications

a. Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6):
  • Molecular Formula : C₁₆H₂₄N₂O₃ (MW: 280.38 g/mol) .
  • Structural Change : A 2-hydroxyethyl group is appended to the pyrrolidine nitrogen.
b. Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS: 250274-93-2):
  • Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol) .
  • Structural Change : Substitution of benzyl ester with a bulky tert-butyl group.

Heteroatom-Containing Derivatives

a. (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353993-10-8):
  • Molecular Formula: C₁₄H₁₉NO₃S (MW: 281.37 g/mol) .
  • Structural Change : Replacement of the carbamate oxygen with a sulfur atom (sulfanyl group).
b. [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1401665-64-2):
  • Molecular Formula : C₁₇H₂₅N₃O₃ (MW: 319.41 g/mol) .
  • Structural Change: Incorporation of a valine-derived amino acid side chain.
  • Impact : Enhances peptide-like characteristics, possibly enabling protease-targeted delivery or modulating cell permeability.

Biological Activity

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H24N2O3C_{17}H_{24}N_{2}O_{3} and features a chiral center at the pyrrolidine ring, suggesting significant stereoisomerism. The compound's structure includes:

  • A pyrrolidine ring , which is often associated with neuroactive properties.
  • A carbamic acid moiety that can interact with various biological targets.
  • A benzyl ester component that may enhance lipophilicity, aiding in cellular penetration.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which are crucial in gene regulation and implicated in cancer and neurodegenerative diseases. This inhibition can lead to altered gene expression profiles beneficial for therapeutic applications.
  • Neuroprotective Effects : The pyrrolidine structure is linked to modulation of neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Research suggests that compounds with this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, a contributing factor in many chronic diseases.

Biological Assays and Efficacy

To evaluate the biological activity of this compound, various assays have been conducted:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
HDAC InhibitionSignificant reduction in HDAC activity
NeuroprotectionEnhanced neuronal survival in models
Antioxidant PropertiesScavenging of free radicals observed
Antimicrobial ActivityEffective against multiple pathogens

Case Studies

  • Cancer Therapy : In studies involving similar pyrrolidine derivatives, compounds demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound showed better cytotoxicity than standard treatments like bleomycin in hypopharyngeal tumor models .
  • Alzheimer's Disease : A study highlighted the dual inhibition of AChE and BuChE by a related compound with a pyrrolidine moiety, suggesting potential for improved cognitive function in Alzheimer's patients .
  • Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, further supporting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester, and how can reaction conditions be optimized for yield and purity?

  • Answer: Synthesis typically involves multi-step processes: (1) formation of the pyrrolidine ring via aminolysis of γ-butyrolactone, (2) introduction of hydroxyethyl and ethyl groups via nucleophilic substitution, and (3) carbamate formation using benzyl chloroformate. Optimization requires inert atmospheres (to prevent oxidation), solvent selection (e.g., dichloromethane), and reaction monitoring via thin-layer chromatography (TLC) . Temperature control (room temperature for carbamate coupling) and pH adjustments during substitution steps are critical for purity.

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional group arrangement. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) groups. X-ray crystallography resolves absolute configuration in crystalline forms .

Q. How do functional groups in this compound influence its solubility and stability under different experimental conditions?

  • Answer: The hydroxyethyl group enhances water solubility via hydrogen bonding, while the benzyl ester contributes to lipophilicity, favoring organic solvents. Stability is pH-dependent: the carbamate ester hydrolyzes under acidic/basic conditions. Storage in anhydrous environments at 4°C minimizes degradation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies of this compound?

  • Answer: Contradictions may arise from stereochemical variations (e.g., R vs. S enantiomers) or assay conditions. Validate results using:

  • Enantiomeric purity analysis (chiral HPLC) to rule out stereoisomer interference .
  • Standardized bioassays (e.g., fixed pH, temperature) to minimize variability .
  • Computational docking to compare binding affinities across isoforms of target enzymes/receptors .

Q. How can computational modeling be integrated with experimental data to predict interaction mechanisms between this compound and neurological targets?

  • Answer: Molecular dynamics (MD) simulations model hydrogen bonding between the hydroxyethyl group and active-site residues (e.g., serotonin receptors). Density Functional Theory (DFT) calculates charge distribution on the carbamate moiety to predict nucleophilic attack susceptibility. Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics .

Q. What methodological approaches are employed to assess the stereochemical impact of this compound on enzyme inhibition efficacy?

  • Answer:

  • Enantioselective synthesis to produce pure S- and R-forms .
  • Kinetic assays (e.g., IC₅₀ comparisons) using acetylcholinesterase or monoamine oxidase isoforms .
  • Circular Dichroism (CD) to correlate stereochemistry with conformational changes in enzyme-inhibitor complexes .

Q. What experimental designs are suitable for evaluating the metabolic pathways and degradation products of this compound in in vitro systems?

  • Answer:

  • Hepatocyte incubation with LC-MS/MS to identify phase I metabolites (e.g., hydrolyzed carbamate) .
  • pH-stability studies (1–13 range) to map hydrolysis products .
  • Radiolabeled tracing (¹⁴C at the benzyl group) to track biodistribution in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.